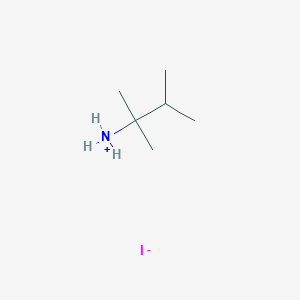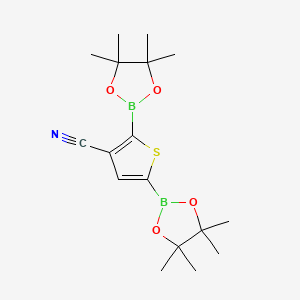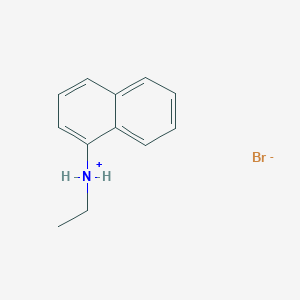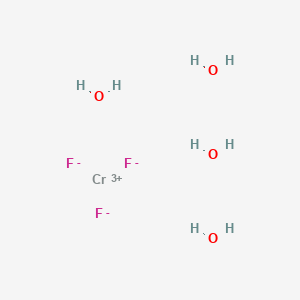
Benzaldehyde, 2-hydroxy-, hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-hydroxy-, hydrazone is a chemical compound formed by the reaction of 2-hydroxybenzaldehyde with hydrazine. This compound is part of the hydrazone family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Hydrazones are characterized by the presence of the azomethine group (-NHN=CH-), which imparts unique chemical properties to these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-, hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and hydrazine. This reaction can be carried out in various solvents such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
2-Hydroxybenzaldehyde+Hydrazine→Benzaldehyde, 2-hydroxy-, hydrazone+Water
Industrial Production Methods: Industrial production of hydrazones, including this compound, often employs mechanochemical synthesis or solid-state melt reactions. These methods are advantageous due to their efficiency and reduced solvent usage. Mechanochemical synthesis involves grinding the reactants together, while solid-state melt reactions involve heating the reactants to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzaldehyde, 2-hydroxy-, hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Applications De Recherche Scientifique
Benzaldehyde, 2-hydroxy-, hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It exhibits antimicrobial and cytotoxic activities, making it a potential candidate for drug development.
Medicine: Research has shown its potential in antitumorigenic therapy against various human cancer cells.
Industry: It is used in the production of dyes, polymers, and other materials
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-hydroxy-, hydrazone involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in its biological activity. For instance, it can inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Isonicotinic Hydrazide Derivatives: These compounds share similar structural features and biological activities.
Quinazolin-4(3H)-ones: These compounds are known for their anti-inflammatory and analgesic properties
Uniqueness: Benzaldehyde, 2-hydroxy-, hydrazone is unique due to its specific structural features and the presence of the azomethine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance in scientific research and industry.
Propriétés
IUPAC Name |
2-methanehydrazonoylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-5,10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUNWHTZYXUCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3291-00-7 |
Source


|
| Record name | Salicylhydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3291-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-hydroxy-, hydrazone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B7949776.png)


![2-methylsulfanyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7949791.png)


